

# Paliperidone-d4: A Comprehensive Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: Paliperidone-d4

Cat. No.: B047709

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the essential components of a Certificate of Analysis (CoA) for **Paliperidone-d4**. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies used to ensure the identity, purity, and quality of this stable isotope-labeled internal standard.

## Quantitative Data Summary

A Certificate of Analysis for **Paliperidone-d4** provides critical quantitative data that confirms its quality and suitability for use in analytical applications. The following tables summarize the typical specifications for key analytical tests.

Table 1: Identification and Characterization

Test	Specification
Chemical Name	3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number	1020719-55-4
Molecular Formula	C <sub>23</sub> H <sub>23</sub> D <sub>4</sub> FN <sub>4</sub> O <sub>3</sub>
Molecular Weight	430.51 g/mol

Table 2: Purity and Impurity Profile

Test	Method	Specification
Purity	HPLC	≥98%
Isotopic Purity	Mass Spectrometry	≥99% Deuterated forms (d <sub>1</sub> -d <sub>4</sub> )
Water Content	Karl Fischer Titration	≤1.0%
Residual Solvents	GC-HS	Complies with USP <467>

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **Paliperidone-d4**. The following sections outline the standard experimental protocols for the key tests cited in the Certificate of Analysis.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of **Paliperidone-d4** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10  $\mu$ L.
- Procedure: A solution of **Paliperidone-d4** is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The peak area of **Paliperidone-d4** is compared to the total area of all peaks to calculate the purity.

## Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of **Paliperidone-d4**.

- Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Procedure: A dilute solution of **Paliperidone-d4** is introduced into the mass spectrometer. The instrument is scanned over a mass range that includes the expected molecular ion of **Paliperidone-d4** ( $m/z$  ~431.5). The observed mass-to-charge ratio is compared to the theoretical value to confirm the identity and isotopic enrichment.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Paliperidone-d4**, confirming the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Experiments:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired.
- Procedure: A small amount of the **Paliperidone-d4** sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the positions of deuteration in the  $^1\text{H}$  NMR spectrum, along with the corresponding changes in the  $^{13}\text{C}$  NMR spectrum, confirms the isotopic labeling.

## Water Content Determination by Karl Fischer Titration

This method is used to quantify the amount of water present in the **Paliperidone-d4** material.

[\[1\]](#)[\[2\]](#)

- Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
- Reagent: Karl Fischer reagent.
- Procedure: A known weight of the **Paliperidone-d4** sample is added to the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The Karl Fischer reagent is then titrated into the sample solution until the endpoint is reached, which is detected by a platinum electrode. The volume of reagent consumed is used to calculate the water content.

## Residual Solvent Analysis by Gas Chromatography (GC)

This method is used to identify and quantify any residual solvents that may be present from the manufacturing process.

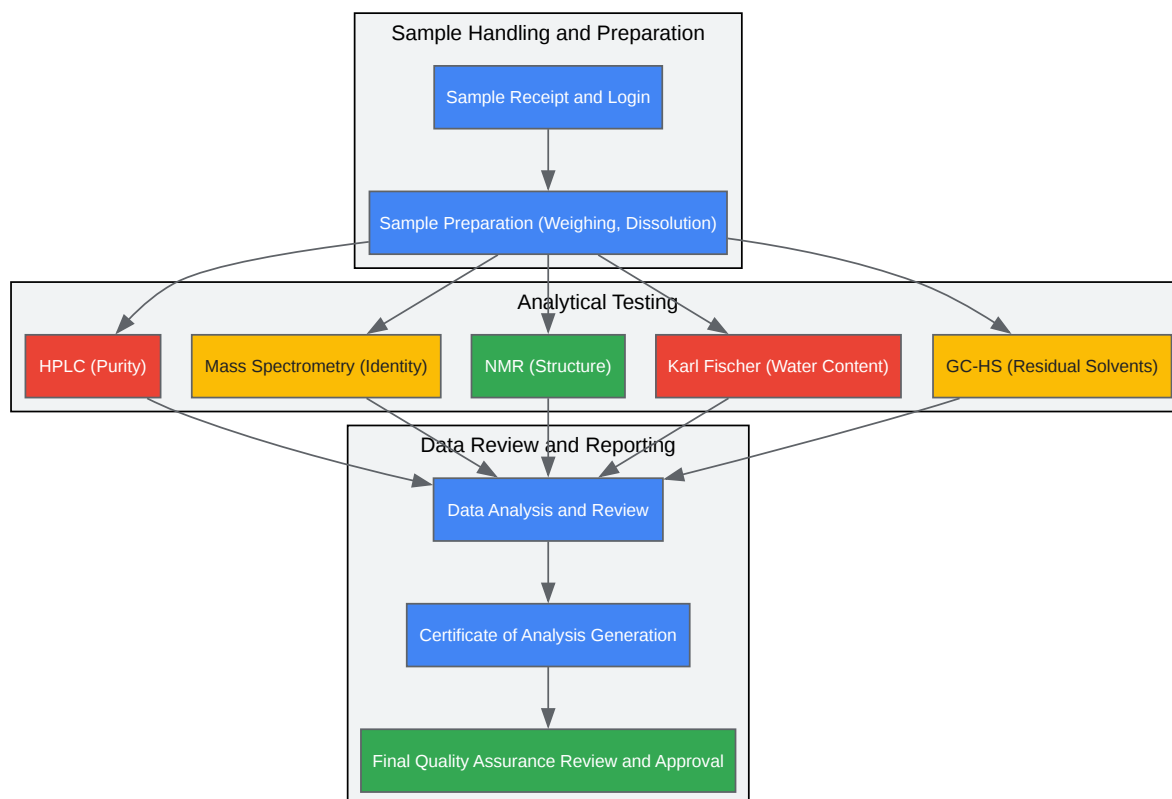
- Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
- Column: A capillary column suitable for solvent analysis (e.g., DB-624).
- Oven Program: A temperature gradient program is used to separate the various solvents.
- Carrier Gas: Helium or Nitrogen.

- Procedure: A weighed amount of **Paliperidone-d4** is placed in a headspace vial and heated. The vaporized solvents are then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

## Mandatory Visualizations

### Analytical Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for the analytical testing and generation of a Certificate of Analysis for **Paliperidone-d4**.

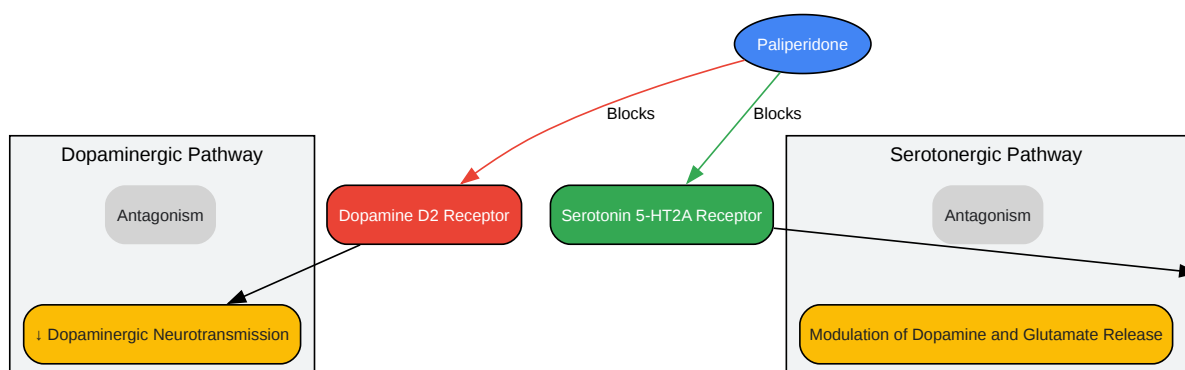


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Analytical Workflow for **Paliperidone-d4** CoA.

## Paliperidone Signaling Pathway

Paliperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine and serotonin receptors. The following diagram illustrates this simplified signaling pathway.



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Paliperidone's primary mechanism of action.

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## References

- 1. news-medical.net [news-medical.net]
- 2. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
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